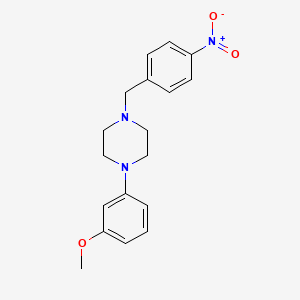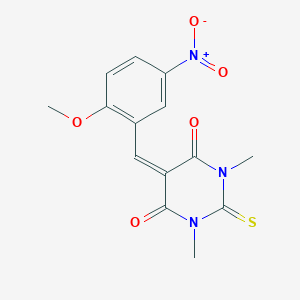
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine
Overview
Description
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine, also known as MNPA, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been studied for its potential use in treating various neurological disorders. MNPA has gained attention in recent years due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine acts as an SSRI by inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood and anxiety. By increasing the levels of serotonin in the brain, 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine can help alleviate symptoms of depression and anxiety.
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine also acts as a dopamine receptor agonist, which means it binds to dopamine receptors and activates them. Dopamine is another neurotransmitter that plays a key role in regulating mood, motivation, and reward. By activating dopamine receptors, 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine can help improve mood and motivation.
Biochemical and Physiological Effects:
Research has shown that 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine has a number of biochemical and physiological effects on the brain and body. It has been shown to increase levels of serotonin and dopamine in the brain, which can improve mood and motivation. 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and the growth of new neurons.
Advantages and Limitations for Lab Experiments
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine has a number of advantages for use in lab experiments. It is a potent and selective SSRI and dopamine receptor agonist, which makes it a useful tool for studying the role of these neurotransmitters in the brain. 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine is also relatively easy to synthesize and has a long shelf life, which makes it a cost-effective option for researchers.
However, 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine also has some limitations for use in lab experiments. It is a psychoactive drug, which means that it can have effects on behavior and cognition that may confound experimental results. 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine also has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels in the brain.
Future Directions
There are a number of future directions for research on 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine has been shown to increase levels of BDNF, which has been implicated in the growth and survival of neurons. This suggests that 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine may have neuroprotective effects that could be useful in treating these disorders.
Another area of interest is the development of more selective and potent 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine analogs. By modifying the chemical structure of 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine, researchers may be able to create compounds with improved therapeutic properties and fewer side effects.
Finally, research on the pharmacokinetics of 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine could help improve its use in clinical settings. By understanding how 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine is metabolized and eliminated from the body, researchers may be able to optimize dosing regimens and reduce the risk of adverse effects.
Scientific Research Applications
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Research has shown that 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor agonist. This dual mechanism of action makes it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-4-2-3-17(13-18)20-11-9-19(10-12-20)14-15-5-7-16(8-6-15)21(22)23/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVPIIORIDAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(m-Methoxyphenyl)-4-(p-nitrobenzyl)piperazine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5799431.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)

![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)
![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)

![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)
